molecular formula C8H9ClS2 B14243318 1,1-Ethanedithiol, 2-chloro-1-phenyl- CAS No. 189362-71-8

1,1-Ethanedithiol, 2-chloro-1-phenyl-

Cat. No.: B14243318
CAS No.: 189362-71-8
M. Wt: 204.7 g/mol
InChI Key: GWVKYRRDCNOFLH-UHFFFAOYSA-N
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Description

1,1-Ethanedithiol, 2-chloro-1-phenyl- is an organic compound with the molecular formula C8H9ClS2. It is a derivative of ethanedithiol, where one of the hydrogen atoms is replaced by a phenyl group and another by a chlorine atom. This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Ethanedithiol, 2-chloro-1-phenyl- typically involves the reaction of 2-chloro-1-phenylethanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of 1,1-Ethanedithiol, 2-chloro-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1-Ethanedithiol, 2-chloro-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1,1-Ethanedithiol, 2-chloro-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Ethanedithiol, 2-chloro-1-phenyl- involves its ability to act as a nucleophile and participate in various chemical reactions. The phenyl group and chlorine atom influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Ethanedithiol, 2-chloro-1-phenyl- is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

CAS No.

189362-71-8

Molecular Formula

C8H9ClS2

Molecular Weight

204.7 g/mol

IUPAC Name

2-chloro-1-phenylethane-1,1-dithiol

InChI

InChI=1S/C8H9ClS2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5,10-11H,6H2

InChI Key

GWVKYRRDCNOFLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCl)(S)S

Origin of Product

United States

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